rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans
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Overview
Description
The compound rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid, trans, is a complex organic molecule characterized by a specific three-dimensional structure. Its structure allows it to participate in a variety of chemical reactions, making it of interest in various scientific fields, particularly organic chemistry and biochemistry.
Mechanism of Action
Target of Action
The primary target of this compound is related to peptide synthesis . The compound is used as a coupling agent in peptide synthesis, suggesting that it interacts with amino acids or peptide chains .
Mode of Action
The compound contains a (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group . Fmoc is a protective group used in peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the sequential addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . It is used as a coupling agent, facilitating the formation of peptide bonds between amino acids. The exact downstream effects would depend on the specific peptides being synthesized .
Result of Action
The primary result of the compound’s action is the synthesis of peptides . By acting as a coupling agent, it facilitates the formation of peptide bonds, leading to the creation of peptide chains .
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the stability of the compound at room temperature suggests that temperature could influence its efficacy . Additionally, the compound’s stability in aqueous washing operations suggests that it may also be stable in aqueous environments within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multiple steps, typically starting with the preparation of key intermediates:
The first step involves creating a cyclohexene scaffold through cyclization reactions.
Next, the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced via a carbamation reaction to protect the amino group. The reagents usually include fluorenylmethyloxycarbonyl chloride and a base, such as triethylamine, under anhydrous conditions.
Industrial Production Methods
Scaling up for industrial production requires optimizing these steps to maximize yield and purity while ensuring safety and cost-effectiveness. Techniques like continuous flow chemistry can be used to streamline production and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical transformations, such as:
Oxidation: Using reagents like potassium permanganate or chromic acid.
Reduction: Typically using hydrogen gas and a metal catalyst like palladium on carbon.
Substitution: Involving nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Usually performed under acidic conditions with oxidizing agents.
Reduction: Conducted under hydrogenation conditions with metal catalysts.
Substitution: Carried out in polar solvents with nucleophilic agents.
Major Products
Oxidation: Forms carboxylate derivatives.
Reduction: Results in saturated cyclic compounds.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications across multiple domains:
Chemistry
Used as a building block for more complex organic molecules, facilitating the synthesis of diverse compounds.
Biology
Explores its interactions with biological molecules, aiding in the development of biochemical probes.
Medicine
Potentially used in drug discovery and development, particularly for targeting specific proteins or pathways.
Industry
May be employed in the production of materials with specialized functions, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid: Shares the core structure but lacks the Fmoc group.
Fmoc-protected amino acids: Similar functional group but different core structures.
Uniqueness
The unique combination of the cyclohexene scaffold and the Fmoc-protected amino group distinguishes rac-(1R,5S)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-ene-1-carboxylic acid from its peers. This combination allows for selective deprotection and subsequent functionalization, making it versatile in various applications.
Properties
CAS No. |
2138278-81-4 |
---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
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